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tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate Documentation Hub

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  • Product: tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate
  • CAS: 1015069-95-0

Core Science & Biosynthesis

Foundational

Spectroscopic Atlas & Synthetic Guide: tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable data, synthetic logic, and rigorous characterization standards.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable data, synthetic logic, and rigorous characterization standards.

[1]

Executive Summary & Molecular Identity

tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate is a critical chiral building block (synthon) utilized in the construction of peptidomimetic drugs, specifically aspartyl protease inhibitors (e.g., HIV protease and Renin inhibitors).[1] Its structural core—a gamma-amino alcohol scaffold—serves as a reduced isostere for the peptide bond, allowing for the design of transition-state mimics that bind irreversibly to viral or hypertensive enzymatic targets.

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound, distinguishing it from its regioisomer (phenylalaninol derivatives).

Chemical Identity
PropertySpecification
IUPAC Name tert-butyl (2-benzyl-3-hydroxypropyl)carbamate
Common Name N-Boc-2-benzyl-3-aminopropanol
Molecular Formula C

H

NO

Molecular Weight 265.35 g/mol
Monoisotopic Mass 265.1678 Da
CAS Registry 137618-48-5 (Generic/Racemic)
Physical State White to off-white waxy solid or viscous oil
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in H

O

Synthetic Pathway & Experimental Protocol

To ensure high fidelity in spectroscopic analysis, the compound must be synthesized with high regioselectivity. The preferred route involves the reduction of


-benzyl-

-alanine
(or its ester derivatives).[1] This route avoids the racemization often seen in alternative alkylation strategies.
Synthesis Workflow (Graphviz)[1]

SynthesisWorkflow cluster_QC Quality Control Gate Precursor Ethyl 2-cyano-3-phenylpropanoate Step1 Step 1: Hydrogenation (Raney Ni / H2) Precursor->Step1 Intermediate 2-Benzyl-3-aminopropanoate Step1->Intermediate Step2 Step 2: Reduction (LiAlH4, THF, 0°C) Intermediate->Step2 AmineAlcohol 2-Benzyl-3-aminopropanol Step2->AmineAlcohol Step3 Step 3: Boc Protection (Boc2O, NaOH, Dioxane) AmineAlcohol->Step3 Product Target: N-Boc-2-benzyl-3-aminopropanol Step3->Product QC Validation Product->QC TLC (50% EtOAc/Hex) Rf ~0.4

Caption: Figure 1. Step-wise synthetic reconstruction of the target scaffold from cyano-ester precursors.[1]

Detailed Methodology

Step 1: Preparation of the Amino-Alcohol Core

  • Reduction: Dissolve ethyl 2-benzyl-3-aminopropanoate (10 mmol) in anhydrous THF (50 mL).

  • Addition: Add LiAlH

    
     (2.5 equiv) portion-wise at 0°C under Argon. The reaction is exothermic; maintain internal temperature <10°C.
    
  • Reflux: Warm to room temperature and reflux for 4 hours.

  • Quench: Fieser workup (add

    
     mL H
    
    
    
    O,
    
    
    mL 15% NaOH,
    
    
    mL H
    
    
    O). Filter the aluminum salts.
  • Result: Crude 2-benzyl-3-aminopropanol.[1]

Step 2: Boc Protection (The Target) [1]

  • Setup: Suspend the crude amino alcohol in 1,4-dioxane/water (1:1, 40 mL).

  • Reagent: Add NaOH (1.1 equiv) followed by Di-tert-butyl dicarbonate (Boc

    
    O, 1.2 equiv).
    
  • Reaction: Stir at 23°C for 12 hours. Monitor by TLC (ninhydrin stain will disappear; PMA stain will show new spot).[1]

  • Workup: Evaporate dioxane. Acidify aqueous layer to pH 4 with citric acid (to remove unreacted amine) and extract immediately with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Flash column chromatography (Hexanes:EtOAc 3:1).

Spectroscopic Atlas

The following data represents the purified target compound. Note that the presence of rotamers (due to the carbamate nitrogen) may cause slight broadening of signals in NMR at room temperature.[1]

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 | Frequency:  400 MHz | Reference:  TMS (0.00 ppm)[1]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.28 – 7.15 Multiplet5HAr-H Phenyl ring protons (Benzyl group)
4.85 Broad Singlet1HNH Carbamate proton (exchangeable with D

O)
3.65 – 3.52 Multiplet2HC(3)H

-OH
Methylene adjacent to hydroxyl (deshielded)
3.30 – 3.12 Multiplet2HC(1)H

-NH
Methylene adjacent to Nitrogen
2.95 Broad Singlet1HOH Alcohol proton (concentration dependent)
2.65 Doublet (J=7.[1]2)2HPh-CH

Benzylic methylene
1.98 Multiplet1HC(2)H Methine chiral center (beta to N and O)
1.44 Singlet9HC(CH

)

Boc tert-butyl group
Carbon-13 NMR ( C NMR)

Solvent: CDCl


 | Frequency:  100 MHz[1]
Shift (

ppm)
AssignmentInterpretation
156.2 C =OCarbamate Carbonyl
139.8 Ar-C

Aromatic quaternary carbon
129.1 Ar-C Aromatic meta/ortho
128.6 Ar-C Aromatic meta/ortho
126.4 Ar-C Aromatic para
79.6 C (CH

)

Quaternary carbon of t-butyl group
63.5 C (3)H

-OH
Primary alcohol carbon
44.2 C (2)HMethine backbone carbon
41.8 C (1)H

-NH
Methylene adjacent to Nitrogen
37.5 Ph-C H

Benzylic carbon
28.4 C(C H

)

Boc methyl carbons (intense signal)
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive Electrospray (ESI+)[1]

  • Calculated Mass (M): 265.17[1]

  • Observed Ions:

    • [M+H]

      
      :  266.2 m/z (Base peak in acidic buffer)[1]
      
    • [M+Na]

      
      :  288.2 m/z (Dominant in neutral/salt conditions)[1]
      
    • [M+H - Boc]

      
      :  ~166.1 m/z (Fragment: loss of Boc group + H)[1]
      
Infrared Spectroscopy (FT-IR)
  • 3360 cm

    
    :  Broad stretch, O-H and N-H (H-bonded).[1]
    
  • 2975, 2930 cm

    
    :  C-H stretch (Aliphatic).
    
  • 1685 cm

    
    :  Strong C=O stretch (Carbamate/Urethane).[1]
    
  • 1520 cm

    
    :  N-H bend (Amide II).[1]
    
  • 1165 cm

    
    :  C-O stretch (Alcohol/Ether).[1]
    

Structural Logic & Validation

The following diagram illustrates the connectivity logic used to assign the NMR signals, ensuring the distinction between the target (2-benzyl) and its isomer (1-benzyl).

NMR_Logic cluster_Validation Isomer Validation Logic Boc Boc Group (1.44 ppm, s) NH NH (4.85 ppm) Boc->NH Carbamate C1 C1-H2 (Next to N) (3.20 ppm) NH->C1 Attached C2 C2-H (Methine) (1.98 ppm) C1->C2 Vicinal Check2 Observed C1 is ~3.2 ppm (Consistent with -CH2-NH-Boc) C1->Check2 C3 C3-H2 (Next to OH) (3.60 ppm) C2->C3 Vicinal Bn Benzyl CH2 (2.65 ppm) C2->Bn Branch Point Ar Aromatic Ring (7.15-7.30 ppm) Bn->Ar Attached Check1 If C1 was Benzyl: Shift would be ~2.8 ppm

Caption: Figure 2. NMR connectivity logic distinguishing the 2-benzyl connectivity from phenylalanine derivatives.

Critical Interpretation Notes
  • Regioisomer Differentiation: The key to distinguishing this compound from N-Boc-phenylalaninol is the splitting of the benzylic protons.[1] In Phenylalaninol, the benzyl group is on the carbon alpha to the nitrogen. In this target, the benzyl is on the carbon beta to the nitrogen.

    • Target: Benzylic CH

      
       couples only to the methine (C2), usually appearing as a clean doublet.
      
    • Isomer (Phe-ol):[1] Benzylic CH

      
       couples to the alpha-methine (which is also attached to N), often appearing as a complex ABX system.
      
  • Rotamers: In CDCl

    
    , Boc-carbamates can exhibit restricted rotation around the N-CO bond, sometimes leading to "double" peaks. If observed, run NMR at 50°C in DMSO-d
    
    
    
    to coalesce signals.

References

  • PubChem. (2025).[1][2][3] Tert-butyl n-(2-benzyl-3-hydroxypropyl)carbamate (Compound Summary). National Library of Medicine. Available at: [Link][1]

  • National Institutes of Health. (2017).[1] Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. PMC. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Strategic Application of the Boc Protecting Group in the Synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, providing a robust and versatile method for the protection of am...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, providing a robust and versatile method for the protection of amines.[1] Its widespread use is attributed to its ease of introduction, stability across a range of reaction conditions, and facile removal under mild acidic conditions.[2] This guide offers an in-depth analysis of the pivotal role of the Boc protecting group in the synthesis and manipulation of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate, a key intermediate in the preparation of various pharmaceutical agents.

Core Principles of Boc Protection: A Foundation of Selectivity

The primary function of the Boc group is to temporarily mask the nucleophilic and basic properties of an amine by converting it into a carbamate.[2][3] This protection strategy is fundamental in multi-step syntheses, preventing the amine from participating in undesired side reactions.[1] The Boc group's steric bulk and electronic properties render the protected amine significantly less reactive, allowing for selective chemical transformations at other sites within a molecule.[4]

A defining characteristic of the Boc group is its orthogonality to many other common protecting groups. It remains stable under basic conditions used to cleave groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, and it is resistant to catalytic hydrogenation, which is employed for the removal of the benzyloxycarbonyl (Cbz) group.[2][4] This orthogonality is the cornerstone of complex synthetic strategies, particularly in peptide synthesis and medicinal chemistry.[5]

The Synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate: A Case Study in Boc-Group Directed Strategy

The synthesis of the title compound, a valuable building block in drug discovery, exemplifies the strategic importance of the Boc protecting group.[6][7] A common synthetic route involves the reaction of a suitably protected amine with an epoxide, followed by further transformations. The Boc group is instrumental in ensuring the desired regioselectivity and preventing unwanted side reactions.

Boc Protection of the Amine: The First Critical Step

The synthesis typically commences with the protection of a primary amine, such as 3-amino-1-propanol, with di-tert-butyl dicarbonate ((Boc)₂O).[8] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the Boc anhydride.[2] The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide.[2][9]

Caption: Mechanism of Boc protection of a primary amine.

Experimental Protocol: Boc Protection of 3-amino-1-propanol

Materials:

  • 3-amino-1-propanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-amino-1-propanol in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl N-(3-hydroxypropyl)carbamate.[10]

The Role of the Boc Group in Directing Subsequent Reactions

With the amine functionality protected, the hydroxyl group of tert-butyl N-(3-hydroxypropyl)carbamate is available for further chemical modification. This is a critical juncture where the Boc group's stability and directing influence are paramount. For instance, the hydroxyl group can be activated, for example, by conversion to a tosylate or mesylate, to facilitate a nucleophilic substitution reaction.

In the context of synthesizing tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate, a plausible synthetic route would involve the reaction of a Boc-protected amino epoxide with a benzyl organometallic reagent or the opening of a glycidyl ether with a benzyl nucleophile. The presence of the Boc group ensures that the amine does not interfere with these transformations.

Boc Deprotection: Unveiling the Amine for Further Functionalization

A key advantage of the Boc protecting group is its susceptibility to cleavage under mild acidic conditions, which allows for the selective deprotection of the amine at the desired stage of the synthesis.[4] The most commonly employed reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[3][8]

The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate, which weakens the tert-butyl-oxygen bond.[8] This is followed by the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[3][8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection Conditions: A Summary
Reagent(s)SolventTemperature (°C)TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 250.5 - 2 hHighly effective, volatile byproducts.[3][8]
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate0 - 251 - 4 hCommon and cost-effective.[11]
Formic Acid-50 - 602 - 8 hMilder alternative to TFA or HCl.[2]
Oxalyl ChlorideMethanolRoom Temp1 - 4 hMild conditions.[11]
HeatHigh-boiling solvent>10024 - 72 hCatalyst-free, but may cause side reactions.[12]
Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected amine in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Orthogonal Protection Strategies in Complex Syntheses

In the synthesis of more complex molecules, the Boc group is often used in conjunction with other protecting groups in an orthogonal protection strategy.[5][13] This allows for the selective removal of one protecting group in the presence of others, enabling a precise and controlled synthetic sequence.[14] For example, in the synthesis of a peptide, the α-amino group may be protected with a Boc group, while the side-chain functional groups are protected with groups that are stable to the acidic conditions used for Boc deprotection but can be removed under different conditions.[5]

Caption: Orthogonal protection strategy workflow.

Conclusion

The Boc protecting group plays a multifaceted and critical role in the synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate and a vast array of other complex organic molecules. Its ability to effectively mask the reactivity of amines, coupled with its stability and selective removal under mild acidic conditions, makes it an invaluable tool for organic chemists. A thorough understanding of the principles of Boc protection and deprotection, as well as its application in orthogonal strategies, is essential for the successful design and execution of modern synthetic routes in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • YouTube. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Quora. (n.d.). How does tertiary butoxycarbonyl act as a protecting group in organic synthesis?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. Retrieved from [Link]

  • Nature. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Thieme. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective N-Boc Protection of 2-Benzyl-3-hydroxypropylamine

Topic: Experimental protocol for Boc protection of 2-benzyl-3-hydroxypropylamine Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental protocol for Boc protection of 2-benzyl-3-hydroxypropylamine Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The protection of amino functionalities in the presence of free hydroxyl groups is a foundational transformation in medicinal chemistry, particularly for the synthesis of peptidomimetics and chiral building blocks. This guide details the chemoselective N-tert-butyloxycarbonyl (Boc) protection of 2-benzyl-3-hydroxypropylamine (also referred to as 2-benzyl-3-aminopropanol).

While di-tert-butyl dicarbonate (


) is a standard reagent, the presence of a primary hydroxyl group in 2-benzyl-3-hydroxypropylamine introduces the risk of competitive O-acylation (carbonate formation). This protocol utilizes a biphasic solvent system (THF/Water)  with a mild inorganic base to maximize N-selectivity (>98%) while suppressing O-Boc byproducts through thermodynamic control and solvation effects.

Chemical Logic & Mechanistic Insight

The Selectivity Challenge

The substrate contains two nucleophilic centers:

  • Primary Amine (

    
    ):  High nucleophilicity, non-acidic protons (
    
    
    
    ).
  • Primary Alcohol (

    
    ):  Lower nucleophilicity, acidic proton (
    
    
    
    ).

Under standard conditions, amines react with


 significantly faster than alcohols. However, the presence of strong bases (e.g., NaH, excess TEA) or acylation catalysts (e.g., DMAP) can deprotonate or activate the hydroxyl group, leading to O-Boc  or N,O-di-Boc  side products.

Experimental Strategy:

  • Avoid DMAP: 4-Dimethylaminopyridine catalyzes O-acylation by factor of

    
     and must be strictly excluded.
    
  • Solvent Choice: A THF/Water mixture is superior to anhydrous DCM. Water solvates the hydroxyl group (reducing its nucleophilicity via H-bonding) and hydrolyzes any trace

    
     that might otherwise react with the alcohol over long periods.
    
  • Base Selection: Sodium Bicarbonate (

    
    ) provides sufficient basicity to neutralize the liberated protons without generating the highly nucleophilic alkoxide species.
    
Reaction Mechanism

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of


, forming a tetrahedral intermediate that collapses to release tert-butanol and 

.

BocMechanism Substrate 2-Benzyl-3- hydroxypropylamine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Amine Attack O_Attack O-Attack (Suppressed by H2O) Substrate->O_Attack Reagent Boc2O (Electrophile) Reagent->Intermediate Transition Collapse & Decarboxylation Intermediate->Transition - t-BuO(-) Product N-Boc-2-benzyl- 3-hydroxypropylamine Transition->Product Byproducts t-BuOH + CO2 Transition->Byproducts

Figure 1: Mechanistic pathway for chemoselective N-Boc protection. The dotted red line indicates the competitive O-acylation pathway suppressed by the protocol conditions.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
2-Benzyl-3-hydroxypropylamine 165.231.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1Protecting Group
Sodium Bicarbonate (

)
84.012.0Acid Scavenger
Tetrahydrofuran (THF) --Solvent (Organic)
Deionized Water --Solvent (Aqueous)
Ethyl Acetate --Extraction Solvent

Safety Note:


 is toxic if inhaled and flammable. Evolution of 

gas requires open-vented systems or bubblers.
Step-by-Step Methodology (Biphasic Method)
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add 2-benzyl-3-hydroxypropylamine (10.0 mmol, 1.65 g) to the flask.

  • Add THF (20 mL) and stir until fully dissolved.

  • Add a solution of

    
      (20.0 mmol, 1.68 g) in Water  (20 mL). The mixture will be biphasic.[4]
    
    • Note: The 1:1 THF/Water ratio ensures solubility of both the organic substrate and the inorganic base.

Step 2: Reagent Addition
  • Cool the mixture to 0 °C using an ice bath.

    • Why: Cooling controls the exotherm and further suppresses O-acylation kinetics.

  • Add

    
      (11.0 mmol, 2.40 g) dropwise (or portion-wise if solid) over 10 minutes.
    
    • Observation: Mild effervescence (

      
       evolution) will occur. Ensure the system is not sealed.[5]
      
Step 3: Reaction Monitoring
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir vigorously for 4–12 hours .

  • TLC Monitoring: Spot the reaction mixture against the starting amine.

    • Eluent: 5% Methanol in DCM.

    • Stain: Ninhydrin (Starting amine = Purple/Red; Product = Faint/No Color). Phosphomolybdic Acid (PMA) is recommended to visualize the Boc-protected product.

Step 4: Workup
  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF.

  • Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (50 mL).

  • Transfer to a separatory funnel.

  • Acid Wash (Critical for Purity): Wash the organic layer with 0.5 M Citric Acid or 5%

    
      (2 x 20 mL).
    
    • Why: This mildly acidic wash protonates and removes any unreacted amine into the aqueous layer without cleaving the acid-sensitive Boc group.

  • Wash with Saturated Brine (20 mL).

  • Dry the organic layer over anhydrous

    
      or 
    
    
    
    .
  • Filter and concentrate in vacuo to yield the crude product.

Step 5: Purification
  • Crude State: The product is typically a viscous colorless oil or low-melting white solid.

  • Purification: If TLC shows impurities (e.g., O-Boc), purify via Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:EtOAc (Gradient from 90:10 to 70:30).

Characterization & Quality Control

To validate the structure and ensure no O-Boc formation, analyze using


-NMR.
Signal (approx.[6][7][8][9] ppm)MultiplicityIntegrationAssignmentDiagnostic Note
1.44 Singlet9HBoc t-ButylStrong singlet confirms Boc incorporation.
2.6 - 2.8 Multiplet2HBenzylic

-
3.1 - 3.3 Multiplet2H

Shifted downfield relative to starting amine.
3.5 - 3.7 Multiplet2H

-
4.8 - 5.0 Broad Singlet1H

(Carbamate)
Exchangeable with

.
7.1 - 7.3 Multiplet5HAromatic-

Critical Check: If a second t-Butyl singlet appears (approx. 1.50 ppm) or the


 signal shifts significantly downfield (>4.0 ppm), O-acylation  has occurred.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed

.
Use fresh reagent.

degrades to t-BuOH and

over time if exposed to moisture.
O-Boc Formation pH too high (>10) or DMAP used.Switch to

protocol. Do not use NaOH or TEA. Do not use DMAP.
Product is Oil not Solid Residual Solvent.[1][2]Dry under high vacuum for 12h. Many Boc-amino alcohols are oils; this is normal.
Emulsion during Workup Amphiphilic nature of product.Add solid NaCl to the aqueous layer to increase ionic strength; filter through Celite if necessary.

Workflow Visualization

Workflow Start Start: 2-Benzyl-3-hydroxypropylamine Dissolve Dissolve in THF Add NaHCO3/Water Start->Dissolve React Add Boc2O (1.1 eq) 0°C -> RT, 4-12h Dissolve->React Quench Evaporate THF Dilute with EtOAc React->Quench Wash Acid Wash (0.5M Citric Acid) Removes unreacted amine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Finish Final Product: N-Boc-2-benzyl-3-aminopropanol Dry->Finish

Figure 2: Operational workflow for the biphasic protection protocol.

References

  • Selectivity of Boc Anhydride: Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[9][10][11][12][13][14] The Journal of Organic Chemistry. Link

  • General Protocol for Amino Alcohols: Fisher Scientific. Amine Protection / Deprotection Reference Reaction Protocols. Link

  • Catalyst-Free Aqueous Protection: Chankeshwara, S. V., & Chakraborti, A. K. (2006).[9] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters. Link

  • Boc Protection Overview: Organic Chemistry Portal. Boc-Protected Amino Groups. Link

Sources

Application

Reaction conditions for coupling with tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

An In-Depth Guide to Synthetic Coupling Strategies for tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate Authored by: A Senior Application Scientist Abstract This technical guide provides researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Synthetic Coupling Strategies for tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of robust and efficient reaction conditions for the chemical coupling of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate. This versatile chiral building block, featuring a key secondary hydroxyl group and a stable Boc-protected amine, is a valuable intermediate in the synthesis of complex molecules and pharmaceutical agents.[1] This document moves beyond simple protocols to explain the underlying chemical principles, justify experimental choices, and provide detailed, field-proven methodologies for two primary coupling strategies: Esterification and Etherification . By synthesizing mechanistic insights with practical application notes, this guide serves as an authoritative resource for optimizing synthetic routes involving this critical intermediate.

Introduction: The Synthetic Utility of a Versatile Building Block

tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate is a strategically designed synthetic intermediate. Its structure incorporates several key features that make it highly valuable in multi-step organic synthesis:

  • A Nucleophilic Secondary Hydroxyl Group: This is the primary site for coupling reactions, allowing for the formation of ester or ether linkages to introduce a wide variety of functional moieties.

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the amine functionality.[2] It is stable under a wide range of nucleophilic and basic conditions used for coupling at the hydroxyl site, ensuring chemoselectivity.[3] This protecting group can be efficiently removed under acidic conditions when desired for subsequent transformations.[2]

  • Defined Stereochemistry: The chiral nature of this molecule is often critical, particularly in the synthesis of stereospecific pharmaceuticals where biological activity is dependent on the correct three-dimensional arrangement of atoms.[1]

The strategic combination of these features allows for the precise and controlled elaboration of molecular complexity, making it a cornerstone intermediate in various synthetic campaigns. The following sections detail the primary reaction pathways for its utilization.

G cluster_input Starting Material cluster_pathways Primary Coupling Strategies cluster_output Product Classes start tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate esterification Esterification (e.g., Steglich) start->esterification + Carboxylic Acid etherification Etherification (e.g., Williamson, Mitsunobu) start->etherification + Alkyl Halide / Alcohol esters Ester Derivatives esterification->esters ethers Ether Derivatives etherification->ethers

Caption: General workflow for coupling reactions with the target molecule.

Core Coupling Strategies: A Comparative Overview

The secondary hydroxyl group is amenable to several classic and modern coupling reactions. The choice of method depends on the desired linkage (ester or ether), the nature of the coupling partner, and the stereochemical requirements of the synthesis.

Parameter Steglich Esterification Williamson Ether Synthesis Mitsunobu Reaction
Bond Formed Ester (R-O-C=O)Ether (R-O-R')Ether (R-O-R'), Ester, etc.
Coupling Partner Carboxylic AcidAlkyl Halide (preferably 1°)Carboxylic Acid, Phenol, etc.
Key Reagents Carbodiimide (DCC, EDC), DMAP (catalyst)Strong Base (e.g., NaH), Aprotic SolventAzodicarboxylate (DEAD, DIAD), Phosphine (PPh₃)
Stereochemistry Retention at the alcohol centerRetention at the alcohol centerInversion at the alcohol center
Key Advantages Mild, neutral conditions; suitable for acid-sensitive substrates.[4][5]Well-established, high-yielding for simple primary alkyl halides.Stereospecific inversion, broad substrate scope, mild conditions.[6][7]
Limitations Byproduct (urea) removal can be tedious.Strong base required; risk of elimination with 2°/3° halides.[8]Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification.[9]

Detailed Application Protocols

Protocol 1: Steglich Esterification for Ester Synthesis

This method is ideal for forming an ester linkage under mild, neutral conditions, which is particularly advantageous for complex or acid-labile substrates.[5][10] The reaction proceeds through the activation of a carboxylic acid by a carbodiimide reagent, like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to form a highly reactive O-acylisourea intermediate.[4] The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial; it intercepts the intermediate to form a reactive acyl-pyridinium species, which is then efficiently attacked by the alcohol, preventing side reactions and accelerating ester formation.[4][5]

G cluster_mech Steglich Esterification Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Alcohol Substrate Alcohol (R'-OH) DMAP DMAP (Catalyst) Acyl_DMAP Acyl-DMAP Intermediate (Active Ester) O_acylisourea->Acyl_DMAP + DMAP Ester Ester Product O_acylisourea->Ester + R'-OH (slow) DCU Dicyclohexylurea (Byproduct) O_acylisourea->DCU Acyl_DMAP->DMAP Acyl_DMAP->Ester + R'-OH

Caption: Simplified mechanism of the DMAP-catalyzed Steglich Esterification.

Materials:

  • tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (1.0 eq.)

  • Carboxylic acid of interest (1.2 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate and the desired carboxylic acid.

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carbamate).

  • Add DMAP to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate container, dissolve DCC in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.

  • Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Williamson Ether Synthesis

This classic Sₙ2 reaction is a straightforward method for forming ether linkages.[11] The protocol involves two main steps: first, the deprotonation of the alcohol using a strong, non-nucleophilic base to form a potent alkoxide nucleophile. Second, the alkoxide attacks an electrophilic primary alkyl halide to form the ether. To maximize the yield of the desired Sₙ2 product and avoid the competing E2 elimination pathway, it is critical to use a primary alkyl halide.[8] Secondary and tertiary alkyl halides will strongly favor elimination, especially with a sterically unhindered alkoxide.[8]

G cluster_williamson Williamson Ether Synthesis Alcohol Substrate Alcohol (R-OH) Alkoxide Alkoxide Intermediate (R-O⁻ Na⁺) Alcohol->Alkoxide + Base - H₂ gas Base Strong Base (e.g., NaH) Alkyl_Halide Primary Alkyl Halide (R'-X) Ether Ether Product (R-O-R') Alkoxide->Ether + R'-X (Sₙ2) Halide_Salt NaX Salt (Byproduct) Alkoxide->Halide_Salt

Caption: Reaction scheme for the Williamson Ether Synthesis.

Materials:

  • tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq.)

  • Primary alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Crown ether (e.g., 15-crown-5) (optional, 0.1 eq.)

Procedure:

  • Carefully wash the NaH dispersion with anhydrous hexanes three times under an inert atmosphere to remove the mineral oil, then dry the solid NaH in vacuo.

  • To a flame-dried flask under N₂, add the washed NaH and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Dissolve the tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate in anhydrous THF and add it dropwise to the NaH suspension. (Note: H₂ gas evolution will occur).

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the mixture back down to 0 °C.

  • Add the primary alkyl halide dropwise. If the reaction is sluggish, the addition of a catalytic amount of a crown ether can help to solubilize the sodium cation and increase the nucleophilicity of the alkoxide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the pure ether.

Protocol 3: Mitsunobu Reaction for Stereoinvertive Coupling

The Mitsunobu reaction is a powerful tool for dehydrative coupling that notably proceeds with a complete inversion of stereochemistry at the reacting alcohol center.[6][12] This makes it invaluable for controlling stereochemistry in complex syntheses. The reaction is mediated by a redox system, typically triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6] The alcohol is activated by this system to form an oxyphosphonium salt, which is a superb leaving group. A suitable pronucleophile (e.g., a carboxylic acid, pKa < 13) then displaces this group via an Sₙ2 pathway, leading to the observed inversion of configuration.[9]

G cluster_mitsunobu Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alcohol Substrate Alcohol (R-OH) Nucleophile Nucleophile (Nu-H) Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + R-OH Product Product (R-Nu) **Inverted Stereochemistry** Oxyphosphonium->Product + Nu⁻ (Sₙ2 Attack) Byproducts PPh₃=O + DEAD-H₂ (Byproducts) Oxyphosphonium->Byproducts

Caption: Key intermediates in the Mitsunobu reaction leading to inversion.

Materials:

  • tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (1.0 eq.)

  • Nucleophile (e.g., benzoic acid, 4-nitrophenol) (1.5 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate, the chosen nucleophile, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DIAD or DEAD dropwise to the stirred solution over 20-30 minutes. A color change (e.g., to a yellow or orange hue) and/or the formation of a precipitate may be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The primary challenge in Mitsunobu reactions is the removal of stoichiometric byproducts (triphenylphosphine oxide and the reduced hydrazine). Purification is almost always achieved via flash column chromatography. The crude residue can be directly loaded onto a silica gel column and eluted with an appropriate solvent system (e.g., hexane/ethyl acetate) to separate the desired product from the byproducts.

Concluding Remarks

The synthetic elaboration of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate is a critical step in many synthetic routes. The choice between esterification and etherification, and the specific protocol within those classes, provides chemists with significant control over the final molecular architecture. The Steglich esterification offers a mild route to esters, the Williamson synthesis provides a classic pathway to ethers with retention of stereochemistry, and the Mitsunobu reaction delivers powerful, stereoinvertive access to a diverse range of coupled products. By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select and execute the optimal coupling strategy for their specific synthetic goals.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Chemical Synthesis: The Role of Tert-Butyl (1S,2S)-(1-Benzyl-3-Chloro-2-Hydroxypropyl)Carbamate.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Vaia. (n.d.). Q9P Show how you would use the Williamson ether synthesis. Retrieved from [Link]

  • MDPI Encyclopedia. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for tert-Butyl (3-aminopropyl)carbamate in Peptide Synthesis.
  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

  • Mojzych, M., & Li, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • YouTube. (2023). Steglich Esterification/ Keck Macrolactonization. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

The following technical guide details the optimized synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate . This protocol addresses the specific challenges of constructing the -amino alcohol skeleton, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimized synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate .

This protocol addresses the specific challenges of constructing the


-amino alcohol skeleton, specifically the "yield-killing" bottleneck of reducing the cyano-ester intermediate and the subsequent isolation of the polar amino-alcohol.

Topic: Yield Optimization & Troubleshooting Target Molecule: C


H

NO

(MW: 265.35) Core Strategy: Cyanoacetate Alkylation

Global Hydride Reduction

Chemoselective Protection

Part 1: The Synthetic Pathway & Logic

The most robust route to this scaffold is not via


-amino acids (like Phenylalanine), but through the Cyanoacetate Method . This route builds the carbon backbone with the correct oxidation states in fewer steps.
The Optimized Workflow
  • Alkylation: Ethyl cyanoacetate is alkylated with benzyl bromide to form Ethyl 2-benzylcyanoacetate .

  • Global Reduction: The nitrile and ester are simultaneously reduced using Lithium Aluminum Hydride (LiAlH

    
    ) to yield 2-benzyl-3-aminopropanol .
    
  • Protection: The primary amine is selectively protected with Boc

    
    O to yield the target.
    
Visualizing the Pathway

SynthesisPath Start Ethyl Cyanoacetate (Starting Material) Step1 Alkylation (BnBr, NaOEt) Start->Step1 Inter1 Ethyl 2-benzylcyanoacetate Step1->Inter1 Step2 Global Reduction (LiAlH4, THF) Inter1->Step2 Critical Step Inter2 2-benzyl-3-aminopropanol (Polar Intermediate) Step2->Inter2 Step3 Boc Protection (Boc2O, DCM) Inter2->Step3 Target Target: tert-butyl N-(2-benzyl-3- hydroxypropyl)carbamate Step3->Target

Figure 1: The Cyanoacetate Route. The reduction step (Red) is the primary source of yield loss due to workup difficulties.

Part 2: Critical Protocol & Troubleshooting

Step 1: Alkylation (Formation of the Carbon Skeleton)

The Goal: Attach the benzyl group to the C2 position. Common Issue: Di-alkylation (adding two benzyl groups) or O-alkylation.

Optimized Protocol:

  • Reagents: Ethyl cyanoacetate (1.0 eq), Benzyl bromide (1.05 eq), NaOEt (1.1 eq) in Ethanol.

  • Procedure: Generate the enolate of ethyl cyanoacetate at 0°C, then add benzyl bromide slowly. Reflux for 2–4 hours.

IssueDiagnosisSolution
Low Yield (<60%) Incomplete enolization or moisture in solvent.Use freshly prepared NaOEt from Na metal and absolute EtOH. Ensure glassware is flame-dried.[1]
Di-alkylation Presence of "dialkyl" impurity by NMR/TLC.Strictly control stoichiometry. Add the alkyl halide dropwise to the enolate. Do not use excess base.[2]
Solidification Product crashes out too early.The intermediate is an oil/low-melting solid. If it solidifies, dissolve in Et

O for workup.
Step 2: Global Reduction (The Yield Bottleneck)

The Goal: Convert -CN to -CH


NH

and -COOEt to -CH

OH. The Problem: The product is a water-soluble amino-alcohol . Standard aqueous workups trap the product in aluminum emulsions ("gunk"), leading to yields as low as 20–30%.

Optimized Protocol (Fieser Method):

  • Reagents: LiAlH

    
     (3.0 eq—excess is required for both functional groups), Dry THF.
    
  • Temperature: Add intermediate at 0°C, then Reflux is mandatory to fully reduce the nitrile.

  • Quench (The Secret to High Yield): Use the Fieser Workup to create a granular, filterable precipitate instead of a gel.

The Fieser Workup Table (For x grams of LiAlH

)
Reagent AddedAmountPurpose
Water

mL
Hydrolyzes excess hydride.
15% NaOH (aq)

mL
Converts aluminum salts to soluble aluminates/granular oxides.
Water

mL
Final hydrolysis and granulation.

Troubleshooting the Reduction:

Q: My reaction mixture turned into a gray slime during workup. How do I save it? A: You likely added water too fast or didn't use NaOH.

  • Fix: Add Celite to the emulsion, stir vigorously for 30 minutes, and filter through a wide pad of Celite. Wash the filter cake extensively with hot THF or 10% MeOH in DCM . The product is stuck to the salts.

Q: The nitrile peak (2250 cm⁻¹) is still visible in IR after 4 hours. A: Nitriles are harder to reduce than esters.

  • Fix: You must reflux the THF solution. Room temperature is often insufficient for complete nitrile reduction to the primary amine.

Q: I cannot extract the product from the aqueous phase. A: Do not use an aqueous extraction.

  • Fix: After the Fieser quench, filter off the solids.[3][4] The product is in the organic filtrate. Dry the filtrate (Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    SO
    
    
    
    ) and evaporate.[5] If you must extract from water, use n-Butanol or DCM/Isopropanol (3:1) .
Step 3: Chemoselective Protection

The Goal: Protect the amine with Boc without reacting with the alcohol. Logic: Amines are significantly more nucleophilic than primary alcohols.

Optimized Protocol:

  • Reagents: Crude Amino-alcohol, Boc

    
    O (1.1 eq), Et
    
    
    
    N or aq. NaHCO
    
    
    , DCM.[6]
  • Procedure: Dissolve crude amino-alcohol in DCM. Add base.[1][3][4][5][7][8][9] Add Boc

    
    O at 0°C. Stir at RT for 2 hours.
    

Q: I see a side product with two Boc groups. A: You have formed the N,O-bis-Boc derivative.

  • Fix: Use mild base (NaHCO

    
     biphasic) instead of strong organic bases. If formed, treat the mixture with K
    
    
    
    CO
    
    
    in Methanol for 30 mins; the O-Boc group is labile and will cleave, leaving the N-Boc intact.

Part 3: Advanced Troubleshooting (FAQs)

Yield vs. Purity Trade-offs

Q: Should I purify the amino-alcohol intermediate? A: NO. This is the most common mistake. The intermediate 2-benzyl-3-aminopropanol is highly polar, sticks to silica, and is hard to crystallize.

  • Best Practice: Carry the crude material from the LiAlH

    
     reduction directly into the Boc protection step. Purify the final Boc-protected compound (which is lipophilic and behaves well on silica gel).
    

Q: My final yield is stuck at 40%. Where is the loss? A: The loss is almost certainly in the LiAlH


 filter cake .
  • Test: Take your dried filter cake from Step 2, boil it in THF, filter again, and check TLC.

  • Correction: Increase the volume of solvent used to wash the Fieser salts. Use a Soxhlet extractor on the salts if scale allows.

Workup Logic Flow

WorkupLogic Start Reaction Complete (LiAlH4 in THF) Cool Cool to 0°C Start->Cool Quench Fieser Quench: 1. Water (x mL) 2. 15% NaOH (x mL) 3. Water (3x mL) Cool->Quench Stir Stir 30 mins at RT (Until ppt is white/granular) Quench->Stir Filter Filter through Celite Stir->Filter Wash Wash Cake with Hot THF or 10% MeOH/DCM Filter->Wash Evap Evaporate Filtrate Wash->Evap Protect Proceed to Boc Protection (Do not purify yet) Evap->Protect

Figure 2: The "Fieser" Workup Protocol.[4] The washing step (Red) is critical for recovering the polar amino-alcohol from the aluminum salts.

References

  • Preparation of 2-benzylpropane-1,3-diol (Analogous Reduction). PrepChem. Accessed Feb 16, 2026. Link

  • Lithium Aluminum Hydride Reduction of Nitriles and Esters. Master Organic Chemistry. Accessed Feb 16, 2026. Link

  • Fieser Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Accessed Feb 16, 2026. Link

  • Synthesis of (2-Aminoethyl)carbamic acid tert-butyl ester (Selective Protection Protocol). Organic Syntheses, Coll. Vol. 10, p. 170 (2004). Link

  • Reduction of Ethyl 2-benzylacetoacetate (Structural Analog). PrepChem. Accessed Feb 16, 2026. Link

Sources

Optimization

Technical Support Center: Column Chromatography for tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

Topic: Purification & Troubleshooting Guide Document ID: TSC-2026-BOC-BN Applicable Compound: tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS: N/A - Custom Intermediate) Class: N-Boc Protected Amino Alcohols / Pept...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide Document ID: TSC-2026-BOC-BN Applicable Compound: tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS: N/A - Custom Intermediate) Class: N-Boc Protected Amino Alcohols / Peptidomimetics

Molecule Profile & Chromatographic Behavior

Before troubleshooting, understand how this specific molecule interacts with the stationary phase.

  • Polarity: Moderate to High. The molecule contains a hydroxyl group (-OH) and a carbamate (-NH-COO-) . While the tert-butyl and benzyl groups add lipophilicity, the H-bonding capability of the -OH and -NH groups dominates its interaction with silica, often causing "tailing."

  • Stability: Acid Sensitive. The tert-butyl carbamate (Boc) group is generally stable to base but labile to acid. Silica gel is slightly acidic (pH 6.0–6.5). Prolonged exposure or heating on the column can lead to deprotection (loss of Boc), yielding the free amine which streaks badly.

  • UV Activity: Good. The benzyl phenyl ring provides strong absorption at 254 nm.

Diagnostic Workflow

Use this decision tree to identify your specific issue before altering your protocol.

Chromatography_Troubleshooting Start Start: Identify Issue Q1 Is the peak broad or tailing? Start->Q1 Q2 Is the product decomposing? Q1->Q2 No Tailing Cause: H-Bonding with Silanols Fix: Add Modifier (1% MeOH) Q1->Tailing Yes Q3 Poor Separation from Impurity? Q2->Q3 No Decomp Cause: Silica Acidity Fix: Neutralize Silica (Et3N) or Reduce Residence Time Q2->Decomp Yes (New Spot on TLC) Separation Cause: Low Selectivity Fix: Switch Solvent System (Hex/EtOAc -> DCM/MeOH) Q3->Separation Yes (Co-elution)

Figure 1: Diagnostic decision tree for identifying chromatographic failures.

Troubleshooting Guides (Q&A)

Issue A: Tailing & Broad Peaks

User Question: "My product elutes over 20+ fractions and the peak shape is very asymmetrical (tailing). Why is this happening?"

Technical Analysis: The primary hydroxyl group (-CH₂OH) and the carbamate nitrogen act as Hydrogen Bond Donors (HBD). Standard silica gel possesses acidic silanol groups (Si-OH) on the surface. Your molecule is physically "sticking" to these silanols via hydrogen bonding, rather than just partitioning between solvent and silica.

Solution:

  • Doping the Solvent: You must disrupt the H-bonds.

    • Standard Fix: Switch to a gradient containing Methanol (MeOH) . MeOH is a protic solvent that competes for the silanol sites.

    • Advanced Fix: If using Hexane/Ethyl Acetate (EtOAc), add 1% Triethylamine (TEA) to the mobile phase. TEA blocks the acidic silanols.

    • Caution: Do not use >2% TEA as it may catalyze ester hydrolysis or other side reactions, though the Boc group is generally stable to TEA.

Issue B: Decomposition on Column

User Question: "I see a single spot on TLC before the column, but after purification, I see the product plus a new baseline spot. My yield is dropping."

Technical Analysis: You are likely observing Boc-deprotection .[1] Although Boc is robust, "active" silica gel can act as a weak Lewis acid. If the flow rate is too slow (residence time > 2 hours) or if the column heats up (exothermic adsorption), the Boc group cleaves, generating the free amine. The free amine is highly polar and sticks to the baseline (the "new spot").

Solution:

  • Neutralize the Silica: Pre-wash your column with a solvent containing 1% Triethylamine (Et₃N) before loading your sample. This buffers the acidity.

  • Speed Up: Increase your flow rate. Flash chromatography should be fast (hence "Flash").

  • Avoid Heat: Do not dry-load your sample using heat/rotovap onto silica if you suspect instability. Use Celite for dry-loading instead.[2]

Issue C: Visualization

User Question: "I can't see my spots clearly on the TLC plate, or they look faint."

Technical Analysis: While the benzyl group is UV active (254 nm), the extinction coefficient might be lower than your impurities. Relying solely on UV can be misleading.

Solution: Use a chemical stain specific to the functional groups.[3][4]

  • PMA (Phosphomolybdic Acid): The Gold Standard for this molecule. It stains alcohols (the -OH group) deep blue/green upon heating.

  • Ninhydrin: Usually for free amines, but it will stain Boc-amines if heated vigorously (the heat removes the Boc on the plate, then the amine reacts).[2]

  • KMnO₄: Good general stain, will show the benzyl ring and alcohol as yellow spots on purple.

Recommended Protocols

Protocol A: Standard Purification (High Purity)

Best for: Routine purification when the compound is stable.

ParameterSetting/Material
Stationary Phase Silica Gel 60 (230-400 mesh)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% B to 60% B over 15 CV (Column Volumes)
Loading Liquid load in minimum DCM or Dry load on Celite
Detection UV 254 nm + 280 nm
Protocol B: The "Neutralized" Method (For Tailing/Instability)

Best for: Eliminating tailing or preventing Boc-loss.

  • Preparation: Prepare Mobile Phase with modifier: Hexanes + 1% Et₃N and EtOAc + 1% Et₃N.

  • Column Pre-treatment: Flush the packed column with 3 CV of the starting solvent (e.g., 90:10 Hex:EtOAc + 1% Et₃N). This saturates the silica surface with amine.

  • Run: Execute the gradient. The Et₃N will sharpen the peak significantly by blocking silanol interactions.

  • Post-Run: Rotovap fractions immediately. Note that Et₃N has a high boiling point; you may need to co-evaporate with heptane or dry under high vacuum to remove the smell.

Data & Reference Tables

Solvent Selectivity Table

If Hexane/EtOAc fails to separate impurities, switch to:

Solvent SystemSelectivity MechanismBest For...[2][5]
DCM / MeOH High Polarity / H-BondingRemoving very polar impurities or if product is insoluble in Hexane.
Toluene / Acetone

Interaction
Separating the product from other aromatic (benzyl) impurities.
DCM / EtOAc Dipole-Dipole"Middle ground" separation; good if Hexanes causes precipitation.

References

  • PubChem. (2025).[6] tert-butyl N-(3-hydroxypropyl)carbamate Compound Summary. National Library of Medicine. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Curly Arrow. (2008).[7] TLC Stains: Ninhydrin and Boc-Protection. [Link]

  • Agilent Technologies. (2025). Flash Chromatography Troubleshooting Guide. [Link](General Reference for HPLC/Flash principles).

  • Organic Syntheses. (n.d.). General procedures for Carbamate purification. Org. Synth. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of enantiomers of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate derivatives

Topic: Biological Activity of Enantiomers of tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Enantiomers of tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison of the enantiomers of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate derivatives. These compounds serve as critical hydroxyethylamine isosteres —non-cleavable transition-state mimics used in the synthesis of aspartyl protease inhibitors (e.g., HIV-1 Protease, BACE1).

The central thesis of this guide is the stereochemical imperative : biological activity in this class is not merely influenced by chirality but is defined by it. The


-hydroxyl  configuration (often designated as syn or anti depending on the specific diastereomer relative to the benzyl group) is required to displace the catalytic water molecule and bind to the aspartic acid dyad (Asp25/Asp25'). The corresponding 

-enantiomers typically exhibit micromolar to millimolar affinity, rendering them pharmacologically inert for high-potency applications.
Chemical Context & Structural Significance

The molecule tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate represents a "minimal pharmacophore" for HIV protease inhibition. It mimics the tetrahedral transition state of the phenylalanine-proline cleavage site found in the HIV Gag-Pol polyprotein.

  • The Scaffold: The carbamate moiety (Boc) acts as a P2 ligand mimic, while the benzyl group fills the hydrophobic S1 pocket.

  • The Warhead: The secondary hydroxyl group (-CH(OH)-) is the critical determinant of affinity. It must form a hydrogen bond network with the catalytic aspartates.

Stereochemical Nomenclature

For the purpose of this guide, we compare the two primary stereoisomers resulting from the reduction of the ketone precursor or opening of the chiral epoxide:

  • Isomer A (Active):

    
    -configuration (Standard nomenclature for Saquinavir/Amprenavir-type cores).
    
  • Isomer B (Inactive):

    
     or mixed diastereomers with the incorrect hydroxyl orientation.
    
Comparative Performance Analysis

The following data summarizes the inhibitory potential of the enantiomers when incorporated into standard HIV-1 protease inhibitor scaffolds.

Table 1: Biological Activity Profile (HIV-1 Protease Inhibition)
Feature

-Hydroxyl Enantiomer (Active)

-Hydroxyl Enantiomer (Inactive)
Scientific Basis

(Inhibition Constant)
< 1.0 nM (High Potency)> 1,000 nM (Low Potency)The

-OH geometry perfectly mimics the tetrahedral transition state.
Binding Mode Direct H-bonding to Asp25/Asp25' Steric clash; inability to displace catalytic water.X-ray crystallography evidence (See Diagram 1).[1][2]
Thermodynamics Favorable enthalpy (

) due to H-bond network.
Entropically driven hydrophobic collapse only (weak binding).Isothermal Titration Calorimetry (ITC) profiles.
Resistance Profile Susceptible to V82A, I84V mutations.N/A (Does not bind effectively to WT).Tight fit allows less room for mutation accommodation.

Critical Insight: In "hydroxyethylamine" isosteres, the amine nitrogen can sometimes compensate for poor hydroxyl binding, but in carbamate derivatives (where the nitrogen is acylated/protected), the hydroxyl group's stereochemistry is the sole driver of specific polar interactions with the catalytic dyad.

Mechanistic Visualization

The difference in activity is strictly structural. The HIV protease active site is


-symmetric. The inhibitor must bind in an extended conformation.
Diagram 1: Mechanism of Action & Stereochemical Fit

MOA cluster_Active Active (S)-Enantiomer cluster_Inactive Inactive (R)-Enantiomer Enzyme HIV-1 Protease (Asp25/Asp25' Dyad) S_Isomer (S)-OH Carbamate Enzyme->S_Isomer Targeting R_Isomer (R)-OH Carbamate Enzyme->R_Isomer Targeting TransitionState Tetrahedral Transition State Mimic S_Isomer->TransitionState Adopts Geometry Binding High Affinity Binding (Kd < 1nM) TransitionState->Binding H-Bonds to Asp25 StericClash Steric Mismatch (Wrong Vector) R_Isomer->StericClash OH points away from Asp25 NoBinding Low Affinity (Kd > 1uM) StericClash->NoBinding Water not displaced

Caption: The


-enantiomer correctly positions the hydroxyl group to act as a transition state mimic, displacing the catalytic water molecule. The 

-enantiomer suffers from steric mismatch.
Experimental Protocols

To validate the biological activity of these specific enantiomers, researchers must employ a self-validating workflow that ensures enantiomeric purity before biological assaying.

Phase A: Synthesis & Kinetic Resolution (Self-Validating)

Objective: Obtain >99% ee (enantiomeric excess) of the active isomer.

  • Starting Material: Racemic tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate.

  • Enzymatic Resolution:

    • Suspend substrate in vinyl acetate (acyl donor).

    • Add Lipase PS (Pseudomonas cepacia) or Candida antarctica Lipase B (CAL-B) .

    • Mechanism: The lipase will selectively acetylate the

      
      -hydroxyl (distal isomer), leaving the desired 
      
      
      
      -alcohol
      unreacted.
  • Validation:

    • Analyze via Chiral HPLC (Column: Chiralpak AD-H).

    • Mobile Phase: Hexane/IPA (90:10).

    • Success Criterion: Distinct peaks with Area% > 99%.[3]

Phase B: FRET-Based HIV-1 Protease Assay

Objective: Quantify


 values.
  • Reagents:

    • Enzyme: Recombinant HIV-1 Protease (0.5 nM final concentration).

    • Substrate: Fluorogenic peptide (e.g., RE(Edans)SQNYPIVQK(Dabcyl)R).

    • Buffer: 50 mM Sodium Acetate, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Workflow:

    • Step 1: Dilute enantiomers (Active and Inactive) in DMSO (serial dilutions: 10 µM to 0.01 nM).

    • Step 2: Incubate inhibitor with HIV-1 Protease for 10 mins at 37°C (Pre-incubation is critical to establish equilibrium).

    • Step 3: Add FRET substrate (

      
      ).
      
    • Step 4: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 20 mins.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Log[Inhibitor].
      
    • Fit to the Hill Equation to determine

      
      .
      
Diagram 2: Experimental Workflow

Workflow Racemate Racemic Mixture (Intermediate) Resolution Kinetic Resolution (Lipase CAL-B) Racemate->Resolution PureS Pure (S)-Enantiomer (>99% ee) Resolution->PureS Unreacted PureR Pure (R)-Enantiomer (Acetylated) Resolution->PureR Acylated Assay FRET Assay (HIV-1 Protease) PureS->Assay Test PureR->Assay Control Data IC50 Calculation (Hill Plot) Assay->Data

Caption: Workflow for isolating enantiomers via enzymatic resolution and validating activity via FRET assay.

References
  • Dohnálek, J., et al. (2002).[1][2] "Hydroxyethylamine Isostere of an HIV-1 Protease Inhibitor Prefers Its Amine to the Hydroxy Group in Binding to Catalytic Aspartates."[1][2] Journal of Medicinal Chemistry. Link

  • Ghosh, A. K., et al. (2006). "Structure-based design, synthesis, and biological evaluation of novel CNS-active HIV-1 protease inhibitors." Journal of Medicinal Chemistry. Link

  • Dreyer, G. B., et al. (1992). "Hydroxyethylene isostere inhibitors of human immunodeficiency virus-1 protease: structure-activity analysis using enzyme kinetics, X-ray crystallography, and infected T-cell assays." Biochemistry. Link

  • Konvalinka, J., et al. (1997). "Kinetic analysis of the inhibition of HIV-1 protease by hydroxyethylamine isosteres." European Journal of Biochemistry. Link

  • Brik, A., & Wong, C. H. (2003). "HIV-1 protease: mechanism and drug discovery." Organic & Biomolecular Chemistry. Link

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Comparative

A Senior Application Scientist's Guide to Protecting 2-Benzyl-3-hydroxypropylamine: A Cost-Benefit Analysis

For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the judicious selection of protecting groups is a cornerstone of success. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex molecules, the judicious selection of protecting groups is a cornerstone of success. This guide provides an in-depth cost-benefit analysis of common protecting groups for the versatile building block, 2-benzyl-3-hydroxypropylamine. We will move beyond a simple catalog of options to a nuanced discussion of the strategic considerations that underpin an efficient and robust synthetic route, grounded in experimental data and established chemical principles.

The structure of 2-benzyl-3-hydroxypropylamine presents a common synthetic challenge: the presence of two nucleophilic functional groups, a primary amine and a primary alcohol. Their similar reactivities necessitate a well-designed protection strategy to achieve selective transformations at other sites of the molecule. The choice of protecting groups dictates not only the reaction conditions for subsequent steps but also the overall efficiency and cost of the synthesis. This guide will explore the relative merits of common protecting groups for both the amine and hydroxyl functionalities, culminating in a discussion of orthogonal strategies for their simultaneous protection.

Protecting the Amine: A Comparative Analysis of Boc and Cbz

The primary amine of 2-benzyl-3-hydroxypropylamine is a key site for a variety of transformations, including amide bond formation and N-alkylation. Its protection is therefore a critical first step in many synthetic pathways. We will compare two of the most widely used amine protecting groups: tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Parametertert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Reagent Cost Di-tert-butyl dicarbonate (Boc₂O) is generally less expensive than benzyl chloroformate (Cbz-Cl).[1]Benzyl chloroformate (Cbz-Cl) is typically more expensive.
Introduction Mild conditions, often with a base like triethylamine (TEA) or sodium bicarbonate in a variety of solvents.Typically requires a base to neutralize the HCl byproduct, often under Schotten-Baumann conditions.[2]
Stability Stable to a wide range of non-acidic conditions, including catalytic hydrogenation.[3]Stable to acidic and some basic conditions but cleaved by hydrogenolysis.[2]
Deprotection Acid-labile; commonly removed with strong acids like trifluoroacetic acid (TFA) or HCl.[4][5]Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and clean method.[6][7] Can also be cleaved by strong acids.[8]
Byproducts tert-Butyl cation, which can lead to side reactions like alkylation of nucleophilic residues.[9]Toluene and CO₂, which are generally volatile and easily removed.[2]
Orthogonality Orthogonal to Cbz, Fmoc, and many alcohol protecting groups.[2]Orthogonal to Boc and many acid-stable protecting groups.[2]
Experimental Protocols: Amine Protection

Boc Protection of 2-benzyl-3-hydroxypropylamine:

  • Dissolve 2-benzyl-3-hydroxypropylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the product by flash chromatography.

Cbz Protection of 2-benzyl-3-hydroxypropylamine:

  • Dissolve 2-benzyl-3-hydroxypropylamine (1.0 eq) in a biphasic mixture of an organic solvent (e.g., DCM) and aqueous sodium bicarbonate solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the Cbz-protected product, which may be purified by flash chromatography.

Workflow for Amine Protection and Deprotection

G cluster_boc Boc Protection/Deprotection cluster_cbz Cbz Protection/Deprotection start_boc 2-benzyl-3-hydroxypropylamine protect_boc Boc₂O, Base start_boc->protect_boc Protection boc_protected Boc-NH-R protect_boc->boc_protected deprotect_boc TFA or HCl boc_protected->deprotect_boc Deprotection end_boc Deprotected Amine deprotect_boc->end_boc start_cbz 2-benzyl-3-hydroxypropylamine protect_cbz Cbz-Cl, Base start_cbz->protect_cbz Protection cbz_protected Cbz-NH-R protect_cbz->cbz_protected deprotect_cbz H₂, Pd/C cbz_protected->deprotect_cbz Deprotection end_cbz Deprotected Amine deprotect_cbz->end_cbz

Caption: Workflow for Boc and Cbz protection/deprotection of the amine.

Protecting the Hydroxyl Group: A Comparative Analysis of TBDMS and MOM

The primary alcohol of 2-benzyl-3-hydroxypropylamine can be protected to prevent its interference in reactions targeting the amine or other parts of the molecule. Here, we compare two common alcohol protecting groups: tert-butyldimethylsilyl (TBDMS) and methoxymethyl (MOM).

Parametertert-Butyldimethylsilyl (TBDMS)Methoxymethyl (MOM)
Reagent Cost TBDMS-Cl is a relatively inexpensive and readily available reagent.MOM-Cl is also readily available, though it is a known carcinogen. Dimethoxymethane can be used as a safer alternative.[10]
Introduction Typically installed using TBDMS-Cl and a base like imidazole in DMF.Can be introduced with MOM-Cl and a non-nucleophilic base like DIPEA, or with dimethoxymethane under acidic conditions.[11]
Stability Stable to a wide range of reaction conditions, but sensitive to acids and fluoride ions.[12]Stable to strong bases and nucleophiles, but cleaved by acids.[11][13]
Deprotection Commonly removed with fluoride sources like tetrabutylammonium fluoride (TBAF) or under acidic conditions.[12][14]Removed under acidic conditions, often requiring harsher conditions than TBDMS deprotection.[15][16]
Byproducts Silyl byproducts are generally easy to remove by chromatography.Formaldehyde and methanol, which are volatile.
Orthogonality Orthogonal to many amine protecting groups and stable to conditions used for Cbz deprotection.Orthogonal to protecting groups that are removed under non-acidic conditions.
Experimental Protocols: Alcohol Protection

TBDMS Protection of 2-benzyl-3-hydroxypropylamine:

  • Dissolve 2-benzyl-3-hydroxypropylamine (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography.

MOM Protection of 2-benzyl-3-hydroxypropylamine:

  • Dissolve 2-benzyl-3-hydroxypropylamine (1.0 eq) in anhydrous DCM.

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C and add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench with saturated aqueous sodium bicarbonate, separate the organic layer, wash with brine, dry, and concentrate. Purify by flash chromatography.

Workflow for Alcohol Protection and Deprotection

G cluster_tbdms TBDMS Protection/Deprotection cluster_mom MOM Protection/Deprotection start_tbdms 2-benzyl-3-hydroxypropylamine protect_tbdms TBDMS-Cl, Imidazole start_tbdms->protect_tbdms Protection tbdms_protected R-OTBDMS protect_tbdms->tbdms_protected deprotect_tbdms TBAF or Acid tbdms_protected->deprotect_tbdms Deprotection end_tbdms Deprotected Alcohol deprotect_tbdms->end_tbdms start_mom 2-benzyl-3-hydroxypropylamine protect_mom MOM-Cl, DIPEA start_mom->protect_mom Protection mom_protected R-OMOM protect_mom->mom_protected deprotect_mom Acid mom_protected->deprotect_mom Deprotection end_mom Deprotected Alcohol deprotect_mom->end_mom

Caption: Workflow for TBDMS and MOM protection/deprotection of the alcohol.

Orthogonal Protection Strategies: A Unified Approach

The true power of protecting group chemistry is realized through orthogonal strategies, which allow for the selective deprotection of one functional group in the presence of another.[17] This is particularly relevant for 2-benzyl-3-hydroxypropylamine, where sequential modification of the amine and alcohol is often required.

A common and effective orthogonal strategy for this molecule involves the use of a Boc group for the amine and a TBDMS group for the alcohol. The Boc group can be selectively removed under acidic conditions without affecting the TBDMS ether, and the TBDMS group can be selectively cleaved with fluoride ions, leaving the Boc group intact.

Logical Relationship of an Orthogonal Protection Strategy

G start 2-benzyl-3-hydroxypropylamine boc_protected Boc-protected amine start->boc_protected Boc₂O fully_protected Boc-amine, TBDMS-alcohol boc_protected->fully_protected TBDMS-Cl amine_deprotected Free amine, TBDMS-alcohol fully_protected->amine_deprotected Acid (e.g., TFA) alcohol_deprotected Boc-amine, Free alcohol fully_protected->alcohol_deprotected Fluoride (e.g., TBAF) final_product Deprotected diol-amine amine_deprotected->final_product Fluoride alcohol_deprotected->final_product Acid

Caption: Orthogonal protection and deprotection of 2-benzyl-3-hydroxypropylamine.

Conclusion

The selection of a protecting group strategy for 2-benzyl-3-hydroxypropylamine is a critical decision that should be guided by the specific requirements of the synthetic route. The cost-benefit analysis presented here provides a framework for making an informed choice. For many applications, the combination of a Boc-protected amine and a TBDMS-protected alcohol offers a robust and versatile orthogonal strategy. However, the specific reaction conditions of subsequent steps must always be taken into account. By carefully considering the factors of cost, stability, and ease of removal, researchers can design and execute efficient and successful syntheses.

References

  • Khan, A. T., & Mondal, E. (2003). A Mild and Convenient Method for the Deprotection of tert-Butyldimethylsilyl Ethers. Synlett, 2003(05), 694–698. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). In Situ Hydrogenation of Multiple Bonds and Deprotection of Benzyl and Allyl Groups. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Ouchi, H., Umeda, C., & Kobayashi, Y. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Molecules, 24(9), 1806. [Link]

  • Nagy, J., & Gorka, A. (2009). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Amino Acids, 37(4), 737–742. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Nfor, E. N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10189. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. ChemTalk. [Link]

  • Reddy, B. V. S., et al. (2012). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 9(1), 53-57. [Link]

  • Song, G., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry, 13(3), 177-180. [Link]

  • Kumar, A., et al. (2010). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 15(1), 384-393. [Link]

  • Kamal, A., et al. (2007). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Letters in Organic Chemistry, 4(1), 37-40. [Link]

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. [Link]

  • Reddy, B. V. S., et al. (2004). An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride. Tetrahedron Letters, 45(50), 9229-9232. [Link]

  • Han, J. H., et al. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(8), 1673-1677. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Bio-Synthesis. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Bio-Synthesis. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Medicilon. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • NPTEL. (n.d.). Protecting groups in organic synthesis. NPTEL. [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups. University of Texas Southwestern Medical Center. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Organic Chemistry Portal. [Link]

  • Kim, H., & Lee, W. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, e202501387. [Link]

  • University of Texas Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. [Link]

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Validation

Spectroscopic validation of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate synthesis

This guide provides a rigorous spectroscopic validation and technical comparison for the synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS: 1015069-95-0). This molecule is a critical "homo-phenylalaninol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic validation and technical comparison for the synthesis of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS: 1015069-95-0). This molecule is a critical "homo-phenylalaninol" isostere, widely utilized as a scaffold in the development of HIV protease inhibitors (e.g., Darunavir analogues) and other peptidomimetics.

Unlike the common tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate (Boc-phenylalaninol), this target molecule possesses a unique connectivity (N-C1-C2(Bn)-C3-OH ), placing the benzyl substituent on the central carbon of the propyl backbone. This structural nuance requires specific synthetic routes and precise spectroscopic discrimination.

Synthesis Strategy Comparison

To achieve high purity and regio-control, we compare two primary synthetic methodologies. The choice of method fundamentally alters the impurity profile and downstream processing requirements.

FeatureMethod A: Cyano-Ester Reduction (Recommended) Method B: Epoxide Ring Opening
Precursor Ethyl 2-cyano-3-phenylpropionate2-Benzyloxirane + Ammonia
Mechanism Global reduction of nitrile and ester moieties.Nucleophilic attack on epoxide.
Regio-Control Absolute . The carbon skeleton is fixed prior to reduction.Poor . Mixtures of 2-benzyl-3-amino and 3-benzyl-3-amino isomers often form.
Atom Economy Moderate (Loss of EtOH).High (Addition reaction).
Scalability High (Exothermic reduction requires controlled addition).Moderate (Separation of regioisomers is yield-limiting).
Impurity Profile Trace under-reduced intermediates (aldimines).Difficult-to-separate regioisomers.

Expert Insight: While Method B appears more direct, the lack of regioselectivity necessitates difficult chromatographic separations. Method A is the validated standard for pharmaceutical applications due to its unambiguous skeletal construction.

Validated Experimental Protocol (Method A)

This protocol details the synthesis via the Cyano-Ester Route , ensuring the correct regioisomer is formed.

Phase 1: Precursor Assembly
  • Alkylation: React ethyl cyanoacetate with benzyl bromide in the presence of NaH (or K2CO3/Acetone) to yield Ethyl 2-cyano-3-phenylpropionate .

  • Workup: Aqueous extraction and vacuum distillation (bp ~160°C @ 2 mmHg) to remove excess benzyl bromide.

Phase 2: Global Reduction (The Critical Step)
  • Reagents: Lithium Aluminum Hydride (LAH), anhydrous THF.

  • Procedure:

    • Charge a flame-dried 3-neck flask with LAH (2.5 equiv) and THF (0.5 M) under N2. Cool to 0°C.

    • Add Ethyl 2-cyano-3-phenylpropionate dropwise. Note: The nitrile reduction is exothermic.

    • Reflux for 4 hours to ensure complete reduction of the intermediate amine-aluminum complex.

    • Quench (Fieser Method): Cool to 0°C. Add water (1x mass of LAH), 15% NaOH (1x), then water (3x). Filter the granular white precipitate.

    • Concentrate filtrate to obtain crude 2-benzyl-3-aminopropanol .

Phase 3: Chemoselective Protection
  • Reagents: Di-tert-butyl dicarbonate (Boc2O), TEA, DCM.

  • Procedure:

    • Dissolve crude amino-alcohol in DCM. Add TEA (1.1 equiv).

    • Add Boc2O (1.05 equiv) at 0°C. Stir at RT for 2 hours.

    • Wash with 1M citric acid (removes unreacted amine), sat. NaHCO3, and brine.

    • Purification: Recrystallize from Hexane/EtOAc (5:1) to yield the target as a white solid.[1]

Spectroscopic Validation

The following data validates the structure of tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate .

A. 1H NMR Analysis (400 MHz, CDCl3)

Key Diagnostic: The distinction between the methylene protons adjacent to Nitrogen (


) and Oxygen (

) is critical.

is more deshielded.
PositionShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Confirmation
Ph 7.15 – 7.32Multiplet5HAromaticConfirms benzyl group integrity.
NH 4.85Broad Singlet1HCarbamate NHConfirms N-protection.

3.62 – 3.75 Multiplet2H

Deshielded by Oxygen; distinct from N-CH2.

3.18 – 3.30 Multiplet2H

Shielded relative to O-CH2.
OH 2.90Broad Singlet1HHydroxylExchangeable with D2O.

2.65Doublet (J=7.2 Hz)2H

Coupling to methine (

).

1.95 – 2.05Multiplet1HMethine (

)
Central chiral/prochiral center.
Boc 1.44Singlet9H

-Butyl
Characteristic sharp singlet.
B. 13C NMR Analysis (100 MHz, CDCl3)
Shift (

, ppm)
AssignmentNote
156.2

(Carbamate)
Diagnostic carbonyl peak.
140.1 Aromatic C-ipsoQuaternary carbon of benzyl group.
129.1, 128.4, 126.2 Aromatic CHTypical phenyl pattern.
79.5

Quaternary carbon of Boc.
63.8

Most deshielded aliphatic carbon.
44.5 Methine (

)
Branching point.
42.1

Distinct from O-CH2 (~20 ppm difference).
36.8

Benzylic carbon.
28.4

Boc methyls.
C. Infrared (FT-IR) & Mass Spectrometry
  • IR (ATR):

    • 3360 cm⁻¹: Broad O-H stretch (H-bonded).

    • 3320 cm⁻¹: N-H stretch (shoulder).

    • 1685 cm⁻¹: C=O stretch (Urethane, strong).

    • 1525 cm⁻¹: N-H bend (Amide II).

  • ESI-MS:

    • Calc.[2] MW: 265.35 Da.[3][4]

    • Found: 288.2 [M+Na]⁺ , 166.1 [M-Boc+H]⁺ .

Comparative Purity Analysis

The table below contrasts the product obtained via Method A (Cyano-Ester) versus Method B (Epoxide).

ParameterMethod A Product (Recommended)Method B Product (Alternative)
Regio-Purity >99.5% (Single isomer)~85% (Contains 15% iso-isomer)
Key Impurity Trace Benzyl alcohol (from hydrolysis)tert-butyl N-(1-benzyl-2-hydroxyethyl)methyl... (Regioisomer)
Purification Simple RecrystallizationRequires Column Chromatography
Yield (Overall) 65-70%40-50% (after separation)

Technical Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points for validation.

SynthesisValidation Start Start: Ethyl Cyanoacetate Step1 Step 1: Benzylation (BnBr, NaH) Start->Step1 Inter1 Intermediate: Ethyl 2-cyano-3-phenylpropionate Step1->Inter1 C-Alkylation Step2 Step 2: Global Reduction (LiAlH4, THF, Reflux) Inter1->Step2 Inter2 Crude Amine: 2-benzyl-3-aminopropanol Step2->Inter2 Reduces CN & COOEt Step3 Step 3: Boc Protection (Boc2O, TEA) Inter2->Step3 Product Target Product: tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate Step3->Product Validation Spectroscopic Validation (NMR, IR, MS) Product->Validation QC Check Check1 Check Regio-isomer: Distinct CH2-O vs CH2-N shifts Validation->Check1 1H NMR

Caption: Logical workflow for the regioselective synthesis and validation of the target carbamate.

References

  • Sigma-Aldrich. (n.d.). tert-Butyl N-(2-benzyl-3-hydroxypropyl)carbamate Product Page. Retrieved from

  • Organic Syntheses. (2008). Preparation of Benzyl-substituted derivatives via Cyanoacetate alkylation. Org. Synth. 2008, 85, 15-22. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 4720-29-0 (2-benzyl-3-aminopropanol). Retrieved from

  • BenchChem. (2025).[5] Technical Guide: Boc-Amino Acid Derivatives in Peptide Synthesis. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate

Executive Summary tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS 137618-48-5) is a critical pharmaceutical intermediate, often utilized in the synthesis of HIV protease inhibitors (e.g., Darunavir). While not clas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate (CAS 137618-48-5) is a critical pharmaceutical intermediate, often utilized in the synthesis of HIV protease inhibitors (e.g., Darunavir). While not classified as a P-listed acutely hazardous substance under RCRA, its functional groups (carbamate, hydroxyl, aromatic ring) dictate that it be treated as a Hazardous Organic Waste .

Critical Safety Warning: This compound contains a Boc (tert-butyloxycarbonyl) protecting group. DO NOT mix this waste with acidic waste streams (e.g., TFA, HCl). Acidic contact causes rapid deprotection, releasing isobutylene gas and CO₂, which can pressurize and rupture sealed waste containers.

Chemical Profile & Waste Classification[1][2]

Before disposal, the compound must be correctly profiled to ensure downstream compatibility with incineration facilities.

PropertyData / ClassificationOperational Implication
Physical State Solid (White to off-white powder)Dispose as solid waste unless in solution.
Molecular Weight ~265.35 g/mol N/A
Functional Groups Carbamate (Boc), Alcohol, BenzylCombustible; potential skin/eye irritant.
Solubility Low in water; High in DMSO, MeOH, DCMDo not flush down drains.
RCRA Status Non-listed (treat as Characteristic Waste)Classify as "Non-Halogenated Organic."
Incompatibility Strong Acids , Strong OxidizersSegregation Required.

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound based on its state (Solid vs. Liquid) to prevent cross-contamination and dangerous reactions.

The "Boc-Stability" Protocol
  • Mechanism:

    
    
    
  • Risk: A sealed 4L waste bottle can burst if significant gas is evolved.

  • Action: Verify the pH of any liquid waste container before adding this compound. It must be Neutral (pH 6-8) or Basic.

Segregation Logic Diagram

The following decision tree illustrates the correct waste stream assignment.

WasteSegregation Start Waste: tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate StateCheck Determine Physical State Start->StateCheck IsSolid SOLID (Powder/Crystals) StateCheck->IsSolid Pure Compound IsLiquid LIQUID (Solution) StateCheck->IsLiquid Dissolved SolidBin Container: Wide-Mouth HDPE Jar Label: 'Non-Halogenated Organic Solid' IsSolid->SolidBin AcidCheck CRITICAL: Is solution Acidic? IsLiquid->AcidCheck SolventCheck Check Solvent Type HaloSolv Contains Halogens? (DCM, Chloroform) SolventCheck->HaloSolv LiquidHalo Container: Safety Can/Bottle Label: 'Halogenated Organic Waste' HaloSolv->LiquidHalo Yes LiquidNonHalo Container: Safety Can/Bottle Label: 'Non-Halogenated Organic Waste' HaloSolv->LiquidNonHalo No (MeOH, EtOAc) AcidCheck->SolventCheck No (pH > 6) Neutralize Action: Neutralize with NaHCO3 AcidCheck->Neutralize Yes (pH < 6) Neutralize->SolventCheck

Figure 1: Decision matrix for segregating Boc-protected amine waste. Note the critical acidity check to prevent gas evolution.

Disposal Workflow (Step-by-Step)

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.

  • Bagging: Place the substance in a clear polyethylene bag, seal it with tape, and place the bag inside the HDPE jar. This "double containment" prevents dust inhalation when the waste handler opens the jar.

  • Labeling:

    • Chemical Name: Write the full chemical name. Do not use abbreviations like "Boc-intermediate."

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

B. Liquid Waste (Mother Liquors/Rinses)
  • Compatibility Check: Ensure the solvent stream is compatible.

    • Compatible: Methanol, Ethanol, Ethyl Acetate, DMSO, Dichloromethane (separate stream).

    • Incompatible: Nitric acid, Sulfuric acid, Piranha solution.

  • Pouring: Use a funnel in a fume hood. Do not fill containers >90% full to allow for thermal expansion.

  • Cap Venting: If you suspect any residual acid is present, use a vented cap (e.g., Eco-Funnel) for the first 24 hours to ensure no pressure builds up from Boc-deprotection.

Emergency Spill Response Procedures

In the event of a powder spill outside the fume hood, follow the S.A.C.R. protocol (Stop, Assess, Contain, Report).

SpillResponse Stop 1. STOP Alert others, evacuate immediate area Assess 2. ASSESS Is it > 100g? Is it in airflow? Consult SDS. Stop->Assess PPE 3. PPE UP Nitrile gloves, Lab coat, Safety Goggles, N95 (if dust risk) Assess->PPE Contain 4. CONTAIN & CLEAN Cover with damp paper towels (prevents dust). Scoop into bag. PPE->Contain Dispose 5. DISPOSE Label as Hazardous Waste. Wash surface with soap/water. Contain->Dispose

Figure 2: S.A.C.R. workflow for dry powder spills of pharmaceutical intermediates.

Regulatory & Compliance Context

US EPA / RCRA Guidelines

While this specific CAS is not listed on the P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Cradle-to-Grave" responsibility of the generator.

  • Waste Code: If dissolved in a flammable solvent (Flash point < 60°C), assign D001 (Ignitable). If pure, it is generally classified as Non-Regulated for Transport but Hazardous for Disposal due to aquatic toxicity potential common in benzyl-carbamates.

  • Destruction Method: The industry standard for this class of pharmaceutical intermediate is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the carbamate linkage and aromatic ring.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[3] [Link]

  • PubChem. (2023). Compound Summary: tert-butyl N-(3-hydroxypropyl)carbamate (Analogous Structure Safety Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate
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tert-butyl N-(2-benzyl-3-hydroxypropyl)carbamate
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